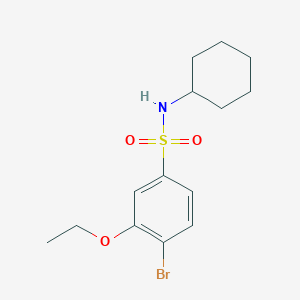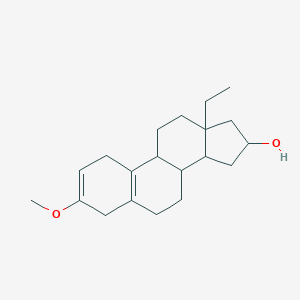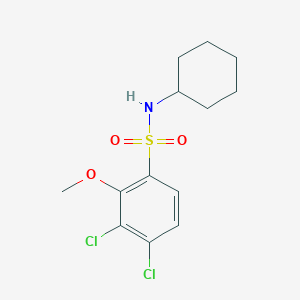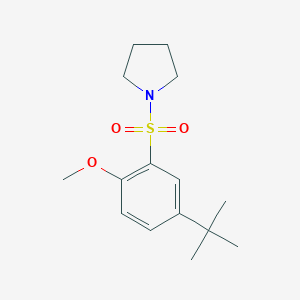![molecular formula C14H21NO3S B224995 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine, also known as MTPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine is not fully understood, but studies suggest that it may act as a nucleophile in certain reactions. 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine has also been shown to form stable complexes with various molecules, which may contribute to its potential use as a drug delivery system.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine can have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine has been shown to enhance the solubility and bioavailability of certain drugs. In organic synthesis, 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine has been shown to be an effective reagent for the synthesis of various compounds. In material science, 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine has been shown to be an effective precursor for the synthesis of metal sulfide nanoparticles.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine in lab experiments is its ability to form stable complexes with various molecules, which may enhance the solubility and bioavailability of certain drugs. However, one limitation of using 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine. One direction is to further investigate its potential use as a drug delivery system, particularly for poorly soluble drugs. Another direction is to explore its potential use as a reagent for the synthesis of new compounds with potential medicinal or material science applications. Additionally, further studies are needed to better understand the mechanism of action and potential toxicity of 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine.
Synthesis Methods
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of p-anisaldehyde with 2,3,5-trimethylpyrrole, followed by the addition of sulfuric acid and sodium bisulfite. The resulting product is then treated with sodium hydroxide to yield 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine.
Scientific Research Applications
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various molecules. In organic synthesis, 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine has been used as a reagent for the synthesis of various compounds, including pyrrolidines and sulfones. In material science, 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine has been studied for its potential use as a precursor for the synthesis of metal sulfide nanoparticles.
properties
Product Name |
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-10-9-13(11(2)12(3)14(10)18-4)19(16,17)15-7-5-6-8-15/h9H,5-8H2,1-4H3 |
InChI Key |
WXYNNQYJRNJSSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCC2 |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)